4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline
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Overview
Description
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitro group, and a phenylethylamine moiety. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method involves the reaction of an amidoxime with an appropriate carboxylic acid derivative under basic conditions, such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . The nitro group and the phenylethylamine moiety are then introduced through subsequent reactions, such as nitration and reductive amination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The choice of solvents and reagents would also be optimized to ensure environmental and economic sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Materials Science: The compound can be used in the development of high-energy materials and as a component in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring and have similar pharmacological properties.
Phenylethylamine Derivatives: These compounds share the phenylethylamine moiety and are known for their psychoactive and stimulant effects.
Nitroaromatic Compounds: These compounds share the nitro group and are known for their use in explosives and as intermediates in organic synthesis.
Uniqueness
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the 1,2,4-oxadiazole ring, nitro group, and phenylethylamine moiety allows for a wide range of applications and interactions that are not commonly found in other compounds .
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-30-21-10-6-5-9-18(21)22-25-23(31-26-22)17-11-12-19(20(15-17)27(28)29)24-14-13-16-7-3-2-4-8-16/h2-12,15,24H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIJTPSJVXSMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCCC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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